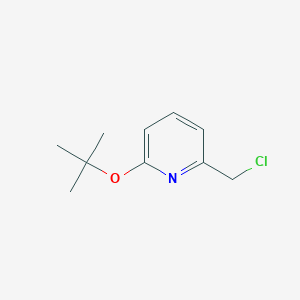
1-氨基-3-(4-甲氧基苯基)-2-甲基丙-2-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-3-(4-methoxyphenyl)-2-methylpropan-2-ol is a useful research compound. Its molecular formula is C11H17NO2 and its molecular weight is 195.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Amino-3-(4-methoxyphenyl)-2-methylpropan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-3-(4-methoxyphenyl)-2-methylpropan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药
1-氨基-3-(4-甲氧基苯基)-2-甲基丙-2-醇: 由于其结构与具有显著生物活性的化合物相似,可能在医药领域具有潜在的应用。 吲哚衍生物,具有类似的芳香结构,以其广泛的药理活性而闻名,包括抗病毒、抗炎、抗癌和抗菌特性 。这表明我们的化合物可能是药物开发和治疗干预的候选者。
农业
在农业领域,含有三嗪结构的化合物以其除草活性而被利用 。 “1-氨基-3-(4-甲氧基苯基)-2-甲基丙-2-醇” 中的甲氧基苯基基团可以整合到三嗪衍生物中,以探索新的除草剂或生长调节剂,从而有可能提高作物保护策略。
工业
化工行业可以利用“1-氨基-3-(4-甲氧基苯基)-2-甲基丙-2-醇” 合成叔膦,叔膦是过渡金属催化和有机催化中重要的配体 。这些过程对于生产各种工业化学品、药物和聚合物至关重要。
环境科学
“1-氨基-3-(4-甲氧基苯基)-2-甲基丙-2-醇” 的衍生物可能会被研究用于环境应用,例如开发用于处理水或土壤污染物的抗菌剂 。它们对多种病原体的潜在活性可能有利于减轻环境污染。
材料科学
在材料科学领域,该化合物可以用于创建新的多孔有机配体 。这些材料在气体储存、分离技术和催化方面具有应用,有助于开发具有特定功能的先进材料。
生物化学
在生物化学方面,“1-氨基-3-(4-甲氧基苯基)-2-甲基丙-2-醇” 可以作为合成复杂分子(如卟啉)的前体 ,卟啉在血红蛋白和叶绿素等生物系统中起着至关重要的作用。这将有助于我们了解生物化学途径,并促进生物模拟化合物的生产。
属性
IUPAC Name |
1-amino-3-(4-methoxyphenyl)-2-methylpropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-11(13,8-12)7-9-3-5-10(14-2)6-4-9/h3-6,13H,7-8,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOKSYFLYXHTKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine](/img/structure/B1445028.png)
![{[2-(Methylcarbamoyl)ethyl]carbamoyl}formic acid](/img/structure/B1445031.png)


![1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole](/img/structure/B1445037.png)



